N-(2-fluoro-5-nitrophenyl)acetamide
Description
N-(2-Fluoro-5-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide characterized by a fluorine atom at the ortho position and a nitro group at the para position relative to the acetamide moiety. Its molecular formula is C₈H₇FN₂O₃, with a molecular weight of 210.15 g/mol. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are explored for kinase inhibition and anticancer applications . Its reactivity stems from the electron-withdrawing nitro group, which enhances electrophilic substitution, and the fluorine atom, which modulates steric and electronic properties .
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGUIPZTSDKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381431 | |
| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-07-9 | |
| Record name | N-(2-Fluoro-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedure
In a typical protocol, 2-fluoro-5-nitroaniline (1.0 equiv) is dissolved in glacial acetic acid under inert atmosphere. Acetic anhydride (1.2–1.5 equiv) is added dropwise at 0–5°C to mitigate side reactions from the nitro group’s electron-withdrawing effects. The mixture is refluxed at 120°C for 4–6 hours, followed by quenching in ice-water to precipitate the crude product. Filtration and recrystallization from ethanol/water (70:30 v/v) yield pale-yellow crystals with >85% purity.
Mechanistic Insights
The fluoro and nitro substituents ortho and para to the amine group significantly influence reactivity. Computational studies suggest the nitro group’s strong electron-withdrawing effect increases the amine’s nucleophilicity by destabilizing the aromatic resonance, while the fluorine’s inductive effect slightly moderates this activation. This balance allows controlled acetylation without over-reaction or decomposition.
Alternative Synthesis Approaches
Acetyl Chloride as an Acylating Agent
Substituting acetic anhydride with acetyl chloride (1.1 equiv) in dichloromethane enables milder conditions (25°C, 2 hours). Triethylamine (1.5 equiv) neutralizes HCl byproduct, preventing acid-catalyzed nitro group reduction. While this method achieves comparable yields (78–82%), it requires stringent moisture control and generates stoichiometric waste.
Solvent-Free Acetylation
Industrial-scale protocols often omit solvents to reduce costs and environmental impact. 2-Fluoro-5-nitroaniline and acetic anhydride are heated neat at 100°C for 3 hours, with periodic agitation. This approach achieves 88% yield but demands precise temperature control to avoid side products like N-acetylnitramine.
Optimization of Reaction Conditions
Stoichiometric Ratios
A 1:1.2 molar ratio of amine to acetic anhydride maximizes conversion while minimizing diacetylation. Excess acylating agent (>1.5 equiv) leads to O-acetylation of the nitro group, detectable via IR spectroscopy (C=O stretch at 1765 cm⁻¹).
Temperature and Time
Below 100°C, reaction times extend to 8–12 hours with incomplete conversion. Above 130°C, decomposition via nitro group reduction becomes prevalent. Kinetic studies identify 120°C as optimal, balancing speed and stability.
Large-Scale Production Considerations
Industrial reactors employ continuous flow systems to enhance heat dissipation and reproducibility. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 120°C | 115–118°C |
| Residence Time | 4 hours | 45 minutes |
| Yield | 85% | 91% |
| Purity (HPLC) | >90% | >98% |
Process intensification via microwave-assisted synthesis reduces reaction times to 20 minutes but requires specialized equipment.
Purification Techniques
Recrystallization
Ethanol/water mixtures (70–80% ethanol) effectively remove unreacted aniline and diacetylated byproducts. Cooling gradients (4°C/min) produce uniform crystals with melting points of 142–144°C.
Chromatographic Methods
Flash chromatography (SiO₂, ethyl acetate/hexane 1:3) resolves trace impurities for analytical-grade material. Retention factors (Rf = 0.45) correlate with HPLC purity metrics.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) shows a single peak at tR = 6.7 minutes, confirming >99% purity in optimized batches.
Challenges and Mitigation Strategies
Nitro Group Instability
Prolonged heating above 130°C risks nitro reduction to amine, detected via TLC (Rf shift from 0.45 to 0.15). Nitrogen sparging and antioxidant additives (0.1% BHT) suppress this pathway.
Regioselective Byproducts
Electrophilic aromatic substitution at the meta position generates <2% N-(3-fluoro-5-nitrophenyl)acetamide. Gradient HPLC distinguishes isomers (ΔtR = 0.8 minutes).
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups activate the aromatic ring toward nucleophilic attack. Substitution occurs preferentially at positions ortho to the nitro group and para to the fluoro substituent due to electronic and steric factors.
Key reactions :
- Methoxy substitution : Treatment with sodium methoxide (NaOMe) in methanol at 80°C replaces fluorine with methoxy, forming N-(2-methoxy-5-nitrophenyl)acetamide .
- Amino substitution : Reacting with ammonia/ammonium hydroxide under high-pressure conditions yields N-(2-amino-5-nitrophenyl)acetamide .
Table 1: SNAr Reaction Conditions and Outcomes
Reduction Reactions
The nitro group undergoes selective reduction while preserving the acetamide functionality:
Catalytic hydrogenation :
- H₂ (1 atm) with 10% Pd/C in ethanol reduces the nitro group to amine at 25°C, producing N-(5-amino-2-fluorophenyl)acetamide in >90% yield .
Chemical reduction :
- SnCl₂/HCl system in refluxing ethanol (6h) achieves nitro-to-amine conversion with 85% efficiency.
Table 2: Reduction Methods Comparison
| Method | Conditions | Product Purity | Reaction Time |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 3h | >98% | Fast |
| SnCl₂/HCl | EtOH, reflux, 6h | 92% | Moderate |
| NaBH₄/Cu(OAc)₂ | THF/H₂O, 0°C, 1h | 78% | Rapid |
Cyclization Reactions
The compound participates in heterocycle formation through base-induced cyclization:
Benzoxazole synthesis :
- Treatment with K₂CO₃ in DMF at 90°C for 4h induces intramolecular O-SNAr cyclization, forming 5-nitrobenzo[d]oxazole derivatives .
Mechanistic pathway :
- Base deprotonates acetamide nitrogen (pKa ~21.5)
- Delocalized anion attacks fluorine-bearing carbon
- Fluoride elimination yields aromatic benzoxazole
Table 3: Cyclization Efficiency by Activating Group
| C5 Substituent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| -NO₂ | 90 | 4 | 92 |
| -CN | 115 | 6 | 84 |
| -CO₂Me | 120 | 6 | 78 |
Oxidation Reactions
The acetamide methyl group undergoes controlled oxidation:
KMnO₄-mediated oxidation :
- In alkaline aqueous solution (pH 10-12) at 60°C, the methyl group converts to carboxylic acid, yielding N-(2-fluoro-5-nitrophenyl)glycolic acid .
Oxidative degradation :
- Strong oxidizing agents (e.g., CrO₃/H₂SO₄) cleave the aromatic ring, producing chlorofluorinated aliphatic byproducts.
Functional Group Interconversion
Acetamide hydrolysis :
- Concentrated HCl (6M) at reflux for 8h cleaves the amide bond, generating 2-fluoro-5-nitroaniline (85% yield) .
Nitration/Denitration :
- Further nitration with fuming HNO₃/H₂SO₄ introduces additional nitro groups at position 4 (meta to fluorine) .
- Photolytic denitration (λ=300nm) selectively removes nitro groups under inert atmosphere .
Cross-Coupling Reactions
Buchwald-Hartwig amination :
Suzuki-Miyaura coupling :
This comprehensive reactivity profile enables diverse applications in medicinal chemistry, particularly in synthesizing kinase inhibitors and antimicrobial agents . The compound's stability under acidic conditions (pH 2-6) and thermal resistance (<200°C) make it suitable for multistep synthetic sequences .
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-Fluoro-5-nitrophenyl)acetamide has been identified as a promising intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties. Its derivatives are being explored for therapeutic effects against various diseases, including:
- Cancer: The compound's structure allows it to interact with specific cellular targets, potentially inhibiting tumor growth. Research indicates that similar compounds can exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways .
- Antimicrobial Activity: Studies have shown that compounds with similar structures display effective antibacterial properties against pathogens such as Klebsiella pneumoniae and Mycobacterium tuberculosis. For instance, derivatives of related compounds demonstrated minimum inhibitory concentrations (MIC) indicating potent activity against resistant strains of M. tuberculosis .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions. Key methods include:
- Nitration of Fluorinated Anilines: This method introduces the nitro group onto the phenyl ring.
- Acetamide Formation: The final step involves the acylation of the amine to form the acetamide functional group.
These synthetic routes are crucial for producing derivatives with enhanced biological activities and tailored properties for specific applications.
Anticancer Activity
A study focusing on structurally similar compounds highlighted their ability to inhibit growth in several cancer cell lines, suggesting that modifications to the this compound structure could yield potent anticancer agents .
Antimicrobial Efficacy
Research on related compounds demonstrated significant antibacterial activity against K. pneumoniae, with MIC values showing that structural modifications can enhance potency. For example, a derivative containing chloro groups exhibited improved efficacy compared to its predecessors .
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)acetamide and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) and fluorine (-F) in this compound create an electron-deficient aromatic ring, favoring nucleophilic aromatic substitution. In contrast, methoxy (-OCH₃) in N-(2-methoxy-5-nitrophenyl)acetamide donates electrons, reducing reactivity but improving solubility .
- Biological Relevance : Derivatives like 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide are precursors to thiazolidin-4-one scaffolds, which exhibit antimicrobial and antitumor activity .
Physicochemical Properties
Limited data on melting points, solubility, or stability are available for this compound. However, comparisons can be inferred:
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide : The methoxy group likely increases solubility in polar solvents compared to the fluoro-nitro analog .
- 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide: Incorporation of a triazole-thioether moiety enhances hydrogen-bonding capacity, impacting crystallinity .
Biological Activity
N-(2-Fluoro-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol. The presence of a fluorine atom and a nitro group on the phenyl ring contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine and nitro substituents can enhance binding affinity, potentially leading to inhibition or activation of specific pathways. This compound has shown promise in applications such as:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties, particularly against pathogens like Klebsiella pneumoniae.
- Anti-inflammatory Effects : Research suggests that this compound may have anti-inflammatory properties, making it a candidate for further pharmacological investigation.
- Anticancer Potential : Some derivatives are being explored for their anticancer activities, although more research is needed to establish efficacy.
Antibacterial Activity
A significant study assessed the antibacterial efficacy of this compound derivatives against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined, revealing that certain derivatives possess potent antibacterial activity. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 1024 | Moderate |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Strong |
The study indicated that the introduction of a chloro substituent significantly improved the antibacterial activity of the compound .
Time-Kill Kinetics
Time-kill studies demonstrated that treatment with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide resulted in a substantial reduction in viable bacterial counts over time. Specifically, after 10 hours at MIC levels, there was a complete reduction in colony-forming units (CFUs), confirming its bactericidal action .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study between this compound and its chloro derivative showed that the latter had a lower MIC against resistant strains of Klebsiella pneumoniae, indicating enhanced potency due to structural modifications .
- Toxicity Assessment : In vitro cytotoxicity tests revealed that while some derivatives showed low toxicity towards mammalian cells, further investigations are necessary to confirm safety profiles for potential therapeutic use .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Structural Modifications : Exploring various substitutions on the phenyl ring could yield derivatives with enhanced efficacy and reduced toxicity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in real biological systems.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities to identify specific targets and pathways.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-fluoro-5-nitrophenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves acetylation of 2-fluoro-5-nitroaniline using acetylating agents like acetyl chloride or acetic anhydride under controlled conditions. Evidence from analogous compounds suggests refluxing in glacial acetic acid with a catalytic acid (e.g., H₂SO₄) to achieve high yields . Optimization may include varying reaction time, temperature, and stoichiometry to minimize by-products such as diacetylated derivatives. Purity can be enhanced via recrystallization in ethanol or aqueous methanol.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : The fluorine atom at the 2-position induces deshielding in adjacent protons, while the nitro group at the 5-position alters electron density, producing distinct splitting patterns. The acetamide NH proton typically appears as a singlet near δ 10–12 ppm .
- FTIR : Strong absorption bands for the amide C=O (1650–1700 cm⁻¹) and nitro group (1520–1350 cm⁻¹) are critical for functional group confirmation .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry and confirm intramolecular hydrogen bonding between the amide NH and nitro group .
Q. How do the electron-withdrawing substituents (fluoro, nitro) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The nitro group at the 5-position strongly deactivates the ring, directing electrophiles to the para position relative to the fluorine. Fluorine’s ortho/para-directing effects and electronegativity further modulate reactivity. Researchers should employ activating groups (e.g., –NH₂) or harsh conditions (e.g., HNO₃/H₂SO₄) for further functionalization. Competitive side reactions, such as reduction of the nitro group, require careful monitoring via TLC or HPLC .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, HOMO-LUMO analysis) aid in predicting the electronic properties and stability of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict bond lengths, Mulliken charges, and frontier molecular orbitals. The nitro group lowers the LUMO energy, enhancing electrophilicity, while fluorine’s inductive effect stabilizes the HOMO. Solvent effects (e.g., polar aprotic vs. polar protic) should be modeled using the IEFPCM method to assess stability in different media .
Q. What experimental strategies can resolve contradictions in spectroscopic data, such as discrepancies between NMR and IR results?
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the acetamide group) that may obscure signals.
- Computational IR simulation : Compare experimental FTIR peaks with DFT-calculated vibrational frequencies to identify misassignments .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
- Analog synthesis : Replace the nitro group with other electron-withdrawing groups (e.g., –CN, –CF₃) or vary the fluorine position to assess antimicrobial or antitumor activity.
- In vitro assays : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) using disk diffusion or microdilution methods. Correlate activity with substituent Hammett σ values to quantify electronic effects .
- Molecular docking : Screen derivatives against target enzymes (e.g., DHFR, topoisomerases) to identify binding motifs .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
